1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S and a molecular weight of 358.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by nitration and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromine atom.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce amino derivatives.
Scientific Research Applications
1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways within a biological system. The presence of the nitro and trifluoromethylthio groups can influence its reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the nitro and trifluoromethylthio groups on the phenyl ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H7BrF3NO3S |
---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1-bromo-1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c1-5(16)9(11)7-4-6(19-10(12,13)14)2-3-8(7)15(17)18/h2-4,9H,1H3 |
InChI Key |
SVVYXIYOBAQRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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